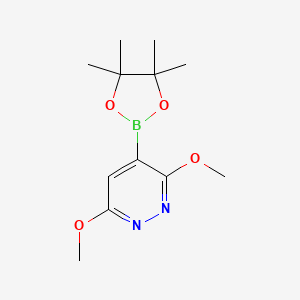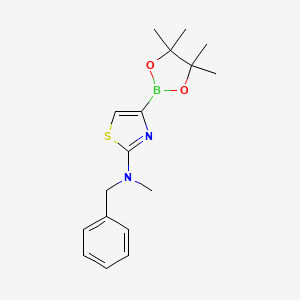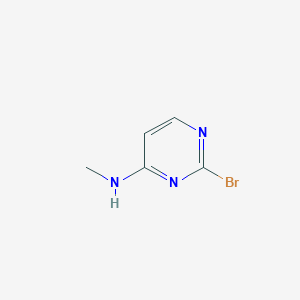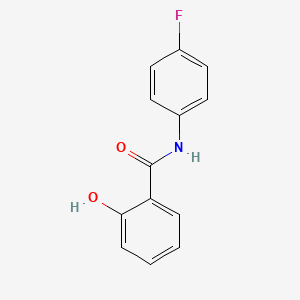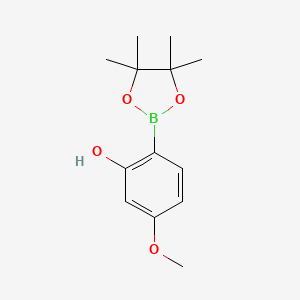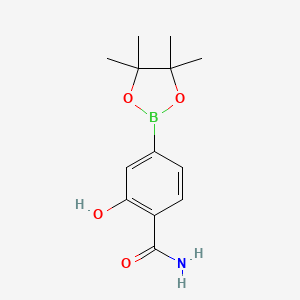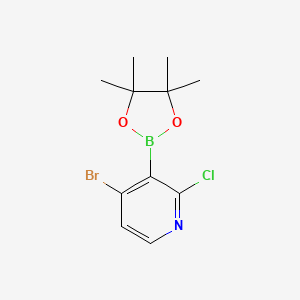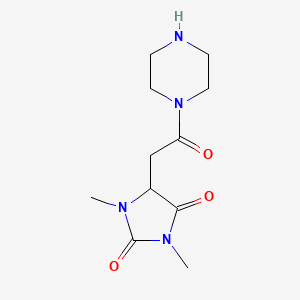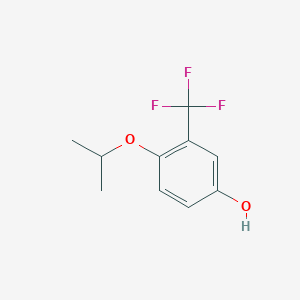
5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester is a chemical compound with the molecular weight of 283.56 . It is a type of organoboron reagent, which is generally environmentally benign and is readily prepared .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19BClNO3/c1-6-17-11-10 (7-9 (15)8-16-11)14-18-12 (2,3)13 (4,5)19-14/h7-8H,6H2,1-5H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura coupling reactions . This type of reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.56 . It is stored at a temperature of 2-8°C . The compound is sparingly soluble in water .Scientific Research Applications
Analytical Challenges and Strategies
Pinacolboronate esters, including derivatives like 5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester, present unique analytical challenges due to their propensity for hydrolysis to the corresponding boronic acids, which are poorly soluble in organic solvents. This property complicates their analysis using standard chromatographic techniques such as GC and normal-phase HPLC. Research has identified strategies to overcome these challenges, such as employing non-aqueous, aprotic diluents, and highly basic mobile phases (pH 12.4) with an ion pairing reagent for reversed-phase separation, demonstrating broad applicability to reactive pinacolboronate esters for purity analysis (Zhong et al., 2012).
Synthesis and Application in Drug Development
The synthesis of (2-aminopyrimidin-5-yl) boronic acid showcases the utility of pinacol boronic esters in the development of cost-effective and practical methods for drug development. Key steps include in situ protection of amines followed by metal–halogen exchange and subsequent trapping with boronic esters, highlighting their role in facilitating the synthesis of complex molecules (Patel et al., 2016).
Metal- and Additive-Free Borylation
A metal- and additive-free photoinduced borylation method converts haloarenes directly to boronic acids and esters, including pinacol esters. This approach eliminates the need for expensive and toxic metal catalysts or ligands, offering a simpler and more environmentally friendly alternative for synthesizing these compounds (Mfuh et al., 2017).
Catalysis and Polymerization
Pinacolboronate esters are pivotal in catalysis, serving as intermediates in reactions such as the Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This method highlights their role in the enantioselective synthesis of complex organic molecules, demonstrating their versatility beyond simple borylation reactions (Gallego & Sarpong, 2012).
Innovative Polymer Synthesis
In the realm of materials science, pinacol boronic esters facilitate the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends, using Suzuki-Miyaura coupling polymerization. This technique enables the creation of high-molecular-weight polymers, which are essential for electronic and photovoltaic applications (Nojima et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . The boronic ester donates an organic group to a palladium catalyst during the transmetalation step . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily synthetic pathways used in organic chemistry . The Suzuki–Miyaura cross-coupling reaction, for example, is a widely-used method for forming carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect their bioavailability.
Result of Action
The primary result of the action of 5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the pH of the environment can significantly impact the rate of hydrolysis of boronic pinacol esters .
properties
IUPAC Name |
5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIQGCESLKEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

